3,3-Diphenylpropanol

Description

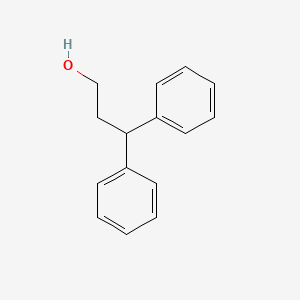

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCXQMVSIIJUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173831 | |

| Record name | 3,3-Diphenylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20017-67-8 | |

| Record name | γ-Phenylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20017-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020017678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIPHENYLPROPANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIPHENYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9WM77NZ5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Diphenylpropanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known applications of 3,3-Diphenylpropanol. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Structure and Identification

This compound is an organic compound featuring a propanol backbone substituted with two phenyl groups at the C-3 position.

IUPAC Name: 3,3-diphenylpropan-1-ol[1] CAS Number: 20017-67-8[1] Molecular Formula: C₁₅H₁₆O[1] Canonical SMILES: C1=CC=C(C=C1)C(CCO)C2=CC=CC=C2 InChI: InChI=1S/C15H16O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 212.29 g/mol | [1] |

| Appearance | Colorless Oil | |

| Melting Point | 20-22 °C | |

| Boiling Point | 185 °C @ 10 mmHg | [2] |

| Density | 1.067 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.584 | [2] |

| Solubility | Slightly soluble in acetonitrile and chloroform. | |

| Storage | Hygroscopic, store at 2-8°C. |

Spectroscopic Data

| Technique | Key Peaks/Shifts |

| ¹H NMR | Spectral data available.[3] |

| ¹³C NMR | Spectral data available. |

| Infrared (IR) | Spectral data available.[4] |

| Mass Spectrometry (MS) | Spectral data available. |

Synthesis of this compound

This compound can be synthesized through various methods. A common and effective laboratory-scale synthesis involves the reduction of 3,3-diphenylpropionic acid.

Synthesis Workflow

Experimental Protocol: Reduction of 3,3-Diphenylpropionic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol.

Materials:

-

3,3-Diphenylpropionic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of LiAlH₄ in anhydrous THF is prepared. The flask is cooled in an ice bath.

-

Addition of Carboxylic Acid: A solution of 3,3-diphenylpropionic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 10% sulfuric acid, while cooling the flask in an ice bath.

-

Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation or column chromatography.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, and gloves) must be worn.

Biological and Pharmacological Relevance

While this compound itself has not been extensively studied for its direct biological activity, its structural motif is of significant interest in medicinal chemistry, particularly in the development of prostacyclin (PGI₂) analogs.

Precursor for Prostacyclin (PGI₂) Analogs

This compound serves as a key building block in the synthesis of certain prostacyclin analogs.[2] These synthetic analogs are designed to mimic the therapeutic effects of endogenous prostacyclin, which include potent vasodilation and inhibition of platelet aggregation. Prostacyclin analogs are clinically used in the treatment of pulmonary arterial hypertension (PAH).

Prostacyclin (IP) Receptor Signaling Pathway

Prostacyclin and its analogs exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. The primary signaling pathway initiated by the activation of the IP receptor is the Gs-alpha subunit pathway.

This signaling cascade leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the physiological effects of vasodilation and inhibition of platelet aggregation.

Conclusion

This compound is a well-characterized chemical compound with established physical and spectroscopic properties. Its synthesis is achievable through standard organic chemistry techniques, most notably the reduction of its corresponding carboxylic acid. The primary significance of this compound in the context of drug development lies in its role as a key synthetic intermediate for pharmacologically active prostacyclin analogs. A thorough understanding of its properties and synthesis is therefore valuable for researchers engaged in the design and development of novel therapeutics targeting the prostacyclin pathway.

References

An In-Depth Technical Guide to 3,3-Diphenylpropanol (CAS: 20017-67-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropanol, identified by the CAS number 20017-67-8, is an alcohol-based organic compound with the molecular formula C₁₅H₁₆O.[1][2] Structurally, it features a propanol backbone with two phenyl groups attached to the third carbon. This compound serves as a valuable intermediate in organic synthesis and as a high-quality reference standard for analytical applications.[3][4] Its utility has been noted in the preparation of potent prostacyclin (PGI₂) agonists and it can undergo cobalt-catalyzed hydroformylation to yield the corresponding aldehyde and 1,1-diphenylethylene.[5] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical data, and safety information.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are critical for its application in experimental research and development.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 20017-67-8 | [1][2] |

| Molecular Formula | C₁₅H₁₆O | [1][2][6] |

| Molecular Weight | 212.29 g/mol | [1][2][6] |

| Appearance | Colorless to Yellow clear liquid | |

| Density | 1.067 g/mL at 25 °C | [5][7] |

| Boiling Point | 185 °C at 10 mmHg | [5][7] |

| Refractive Index (n20/D) | 1.584 | [5][7] |

| Flash Point | >230 °F (>110 °C) | [7][8] |

| Purity | ≥95% to >98% (Varies by supplier) |[6] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Value / Information | Reference(s) |

|---|---|---|

| IUPAC Name | 3,3-diphenylpropan-1-ol | [2] |

| InChIKey | IDCXQMVSIIJUEH-UHFFFAOYSA-N | [2][9] |

| SMILES | OCCC(C1=CC=CC=C1)C1=CC=CC=C1 | [6] |

| ¹H NMR | Spectrum data is available from chemical suppliers. | [9] |

| IR Spectra | FTIR and ATR-IR spectra are available. | [2] |

| Kovats Retention Index | Standard non-polar: 1800 |[2] |

Experimental Protocols

Synthesis of this compound

A patented two-step method provides a clear pathway for the synthesis of this compound from commercially available starting materials.[10] The process involves a Friedel-Crafts-type reaction followed by a reduction.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C15H16O | CID 29908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Diphenyl-1-Propanol | CAS No: 20017-67-8 [aquigenbio.com]

- 4. 20017-67-8 | 3,3-diphenyl-propan-1-ol - Capot Chemical [capotchem.com]

- 5. This compound | 20017-67-8 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. ichemical.com [ichemical.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. This compound(20017-67-8) 1H NMR spectrum [chemicalbook.com]

- 10. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]

In-Depth Technical Guide on the Molecular Weight of 3,3-diphenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 3,3-diphenylpropan-1-ol, a crucial parameter for researchers and professionals engaged in chemical synthesis, analysis, and drug development.

Chemical Identity and Molecular Formula

3,3-diphenylpropan-1-ol is an organic compound with the chemical structure illustrated below. Its molecular formula is C₁₅H₁₆O.[1][2] This formula is foundational for the determination of its molecular weight.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For 3,3-diphenylpropan-1-ol, this is calculated based on its molecular formula, C₁₅H₁₆O.

The experimentally determined and computationally calculated molecular weight of 3,3-diphenylpropan-1-ol is consistently reported across various chemical databases.

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₆O | PubChem[1], NIST[2] |

| Molecular Weight | 212.29 g/mol | PubChem[1], Apollo Scientific[3] |

| Molecular Weight (more precise) | 212.2869 g/mol | NIST WebBook[2], ChemicalBook[4] |

| Monoisotopic Mass | 212.120115130 Da | PubChem[1] |

The slight variations in the reported values are attributable to the precision of the measurement or calculation method. For most practical laboratory applications, the value of 212.29 g/mol is utilized.

Experimental Determination and Spectrometric Data

The molecular weight and structure of 3,3-diphenylpropan-1-ol are confirmed through various experimental techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: In mass spectrometry, the molecule is ionized, and its mass-to-charge ratio is measured. This technique provides a direct and accurate determination of the molecular weight.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which helps to confirm the overall structure of the molecule.

Logical Relationship of Molecular Formula to Molecular Weight

The determination of molecular weight is a direct consequence of the compound's molecular formula. The following diagram illustrates this fundamental relationship.

References

A Comprehensive Technical Guide to 3,3-Diphenylpropan-1-ol

This technical guide provides an in-depth overview of 3,3-Diphenylpropan-1-ol, a valuable chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological relevance.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. 3,3-Diphenylpropan-1-ol is the systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound. It is also known by a variety of synonyms, which are often encountered in literature and commercial listings.

IUPAC Name: 3,3-diphenylpropan-1-ol[1]

Synonyms:

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,3-Diphenylpropan-1-ol is essential for its handling, application, and the design of synthetic routes. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| CAS Number | 20017-67-8 | [1] |

Synthesis of 3,3-Diphenylpropan-1-ol: An Experimental Protocol

The synthesis of 3,3-Diphenylpropan-1-ol can be achieved through a two-step process commencing with the preparation of 3,3-diphenylpropanoic acid, followed by its reduction. A patented method outlines the synthesis from cinnamic acid and benzene, followed by reduction of the resulting carboxylic acid.

Step 1: Synthesis of 3,3-Diphenylpropanoic Acid

This initial step involves a Friedel-Crafts type reaction between cinnamic acid and benzene.

Materials:

-

Cinnamic acid

-

Benzene

-

Ionic liquid (e.g., chloro(1-methyl-3-butylimidazolium)trichloroaluminate(III))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamic acid and a molar excess of benzene.

-

Add the ionic liquid catalyst to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up to isolate the 3,3-diphenylpropanoic acid. This typically involves separation of the ionic liquid and removal of excess benzene.

Step 2: Reduction of 3,3-Diphenylpropanoic Acid to 3,3-Diphenylpropan-1-ol

The second step involves the reduction of the carboxylic acid to the corresponding primary alcohol using sodium borohydride and iodine.

Materials:

-

3,3-Diphenylpropanoic acid

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend sodium borohydride in the anhydrous ether solvent.

-

Slowly add a solution of 3,3-diphenylpropanoic acid in the same ether solvent to the suspension. Hydrogen gas will evolve.

-

After the initial gas evolution ceases, slowly add a solution of iodine in the ether solvent to the reaction mixture. This may cause further gas evolution and a noticeable exotherm.

-

Once the addition of iodine is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the ether solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-Diphenylpropan-1-ol.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 3,3-Diphenylpropan-1-ol.

Caption: Synthesis workflow for 3,3-Diphenylpropan-1-ol.

Potential Biological Significance

While direct studies on the biological activity of 3,3-Diphenylpropan-1-ol are limited, research on structurally related compounds provides valuable insights. A notable derivative, 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride (PF-244), has demonstrated potent cerebral vasodilator effects.[2] This compound was found to significantly increase oxygen supply to cerebral tissue with minimal impact on other cardiovascular parameters.[2] This suggests that the 3,3-diphenylpropyl moiety may be a key pharmacophore for cerebrovascular activity. Further investigation into 3,3-Diphenylpropan-1-ol and its derivatives could therefore be a promising avenue for the development of new therapeutic agents targeting cerebral blood flow.

Conclusion

3,3-Diphenylpropan-1-ol is a well-defined chemical compound with established nomenclature and physicochemical properties. Its synthesis is achievable through a straightforward two-step process, for which a detailed experimental protocol has been provided. While its own biological activity remains to be fully elucidated, the pronounced cerebrovascular effects of a close derivative highlight the potential of the 3,3-diphenylpropyl scaffold in medicinal chemistry. This guide serves as a comprehensive resource for scientists and researchers, facilitating further exploration and application of this versatile molecule.

References

An In-depth Technical Guide to the Physical Properties of 3,3-Diphenylpropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,3-Diphenylpropanol, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for substance characterization and quality control.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory use.

| Physical Property | Value | Conditions |

| Boiling Point | 185 °C | at 10 mmHg |

| Density | 1.067 g/mL | at 25 °C |

Experimental Protocols

The following sections detail the standardized methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

2.1. Determination of Boiling Point (Capillary Method)

This method is a common micro-scale technique for determining the boiling point of a liquid.

Apparatus and Materials:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

-

Heating oil (e.g., mineral oil or paraffin oil)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[1]

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The entire assembly is immersed in a heating bath (Thiele tube filled with oil).

-

The apparatus is heated slowly and uniformly.[1]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

-

The temperature is recorded at this point. For accuracy, the determination can be repeated after the liquid has cooled slightly and is drawn back into the capillary tube.

2.2. Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be accurately determined by measuring its mass and volume.[2]

Apparatus and Materials:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration if using a pycnometer)

Procedure using a Graduated Cylinder:

-

An empty, dry graduated cylinder is weighed using an analytical balance, and its mass is recorded.[2]

-

A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The temperature of the liquid is measured and recorded, as density is temperature-dependent.[2]

-

The density is calculated using the formula: Density = Mass / Volume.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of an unknown liquid compound, a common procedure in chemical research and drug development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,3-Diphenylpropanol

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 3,3-Diphenylpropanol. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of the compound's structural features as determined by NMR spectroscopy.

Introduction

This compound is a valuable organic compound utilized in various chemical syntheses. Understanding its precise chemical structure is paramount for its application. NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. This guide presents experimentally obtained ¹H and ¹³C NMR data, offering clear interpretation and visualization to aid in structural elucidation and characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The data, acquired in deuterated chloroform (CDCl₃) at a frequency of 400 MHz, is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.31 – 7.23 | Multiplet | - | 8H | Ar-H |

| 7.20 – 7.15 | Multiplet | - | 2H | Ar-H |

| 4.10 | Triplet | 7.8 | 1H | CH |

| 3.66 | Triplet | 6.6 | 2H | CH₂OH |

| 2.30 | Quartet | 7.2 | 2H | CH₂ |

| 1.60 | Singlet | - | 1H | OH |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The data was obtained in deuterated chloroform (CDCl₃) at a frequency of 101 MHz.

| Chemical Shift (δ) ppm | Carbon Type |

| 144.5 | Quaternary C |

| 128.6 | CH |

| 127.9 | CH |

| 126.4 | CH |

| 60.4 | CH₂ |

| 47.9 | CH |

| 37.8 | CH₂ |

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound and correlates the assigned protons and carbons with their respective NMR signals.

Caption: Correlation of this compound structure with its NMR spectral data.

Experimental Protocols

The NMR spectra were acquired using the following general protocol:

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation:

-

Spectrometer: A 400 MHz NMR spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.

-

Probe: A 5 mm broadband probe.

-

Temperature: The experiments were conducted at room temperature (approximately 298 K).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm was used.

-

Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. The spectrum was manually phased and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse sequence.

-

Number of Scans: 512-1024 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 250 ppm was used.

-

Data Processing: The FID was Fourier transformed after applying an exponential window function with a line broadening factor of 1.0 Hz. The spectrum was manually phased and baseline corrected. The chemical shifts were referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra for this compound follows a logical progression from identifying key structural features to correlating them with the observed signals.

Caption: Logical workflow for the analysis of NMR spectra of this compound.

A Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 3,3-Diphenylpropanol

This guide provides a comprehensive analysis of 3,3-diphenylpropanol using infrared (IR) spectroscopy and mass spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for molecular characterization. This document outlines the fundamental principles, experimental methodologies, and detailed interpretation of the spectral data associated with this compound.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[1][2] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For this compound (C₁₅H₁₆O), the key functional groups are the hydroxyl (-OH) group and the two phenyl (aromatic) rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid or liquid compound is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (commonly diamond) must be clean. Record a background spectrum by running the instrument with nothing on the crystal. This will be subtracted from the sample spectrum.

-

Sample Application:

-

For a solid sample: Place a small amount of the powdered this compound onto the center of the ATR crystal to completely cover it.

-

For a liquid sample: Place a single drop of the neat liquid onto the crystal.[1]

-

-

Data Acquisition: Lower the pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. The instrument will direct a beam of IR radiation through the crystal. The radiation penetrates a short distance into the sample, is absorbed at specific frequencies, and the reflected beam is sent to the detector.

-

Data Processing: The resulting interferogram is converted into a spectrum (absorbance or transmittance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted.

-

Cleaning: After analysis, raise the pressure arm and clean the crystal thoroughly with a soft tissue dampened with a suitable solvent (e.g., ethanol or isopropanol), then allow it to dry completely.[1]

IR Spectrum Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The presence of a hydroxyl group is typically indicated by a very strong, broad absorption band in the 3500-3200 cm⁻¹ region, which arises from O-H stretching vibrations in a hydrogen-bonded state.[3] The C-O stretching vibration for a primary alcohol like this appears as a strong band between 1260-1050 cm⁻¹.[3] Aromatic compounds exhibit characteristic C-H and C=C stretching vibrations.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Characteristics |

| 3500 - 3200 | O-H Stretch (Hydrogen-bonded) | Strong | Broad and prominent, confirming the alcohol group.[3] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Sharp peaks just above 3000 cm⁻¹.[4] |

| 3000 - 2850 | Aliphatic (sp³) C-H Stretch | Medium | Sharp peaks just below 3000 cm⁻¹. |

| 1600 - 1440 | Aromatic C=C Ring Stretch | Medium | Multiple sharp bands, indicative of the phenyl rings.[4] |

| 1260 - 1050 | C-O Stretch | Strong | Confirms the presence of a primary alcohol.[3] |

| 750 - 690 | Aromatic C-H Out-of-Plane Bend | Strong | Indicates monosubstituted benzene rings. |

Mass Spectrometry (MS) of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6] It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[6][7]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common method used for the analysis of relatively volatile organic compounds.

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically after being separated by a gas chromatograph (GC-MS). The sample is vaporized by heating in a vacuum.[7][8]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).[8]

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, more stable ions and neutral radicals. This fragmentation is highly dependent on the molecular structure.[8]

-

Mass Analysis: The resulting positively charged ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or magnetic sector).[7][8]

-

Detection: The separated ions are detected, and their relative abundance is recorded. The resulting plot of relative abundance versus m/z is the mass spectrum.

Mass Spectrum Interpretation

The mass spectrum of this compound (molecular weight 212.29 g/mol ) will show a molecular ion peak at m/z 212.[9] However, for alcohols, the molecular ion can be weak or absent.[10] The fragmentation pattern is key to confirming the structure. A common fragmentation pathway for alcohols is the loss of a water molecule.[10] The most significant fragmentation for this compound involves the formation of the highly stable diphenylmethyl cation.

Table 2: Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion | Notes |

| 212 | [C₁₅H₁₆O]•⁺ (Molecular Ion) | [C₁₅H₁₆O]⁺ | Represents the intact molecule with one electron removed. May be of low intensity. |

| 194 | [M - H₂O]•⁺ | [C₁₅H₁₄]⁺ | Results from the loss of a water molecule (18 Da), a common fragmentation for alcohols.[9] |

| 167 | [CH(C₆H₅)₂]⁺ (Diphenylmethyl cation) | [C₁₃H₁₁]⁺ | Often the base peak. Formed by cleavage of the C-C bond beta to the oxygen and rearrangement. This is a very stable carbocation.[9] |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) | [C₁₃H₉]⁺ | Results from the loss of two hydrogen atoms from the m/z 167 fragment, leading to a stabilized aromatic system.[9] |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ | A common fragment in compounds containing a benzyl group, formed through rearrangement. |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ | Represents the phenyl group. |

Visualizations

References

- 1. webassign.net [webassign.net]

- 2. webassign.net [webassign.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. fiveable.me [fiveable.me]

- 7. m.youtube.com [m.youtube.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. This compound | C15H16O | CID 29908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Characteristics of 3,3-Diphenylpropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Diphenylpropanol. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, theoretical considerations based on molecular structure, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₅H₁₆O.[1] Its structure consists of a propanol backbone with two phenyl groups attached to the third carbon. This structure imparts both polar and non-polar characteristics to the molecule, which significantly influences its solubility in various solvents. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, while the two bulky phenyl groups contribute to its non-polar nature.

Physical Properties:

Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like".[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, possessing both a polar hydroxyl group and non-polar phenyl rings, exhibits a nuanced solubility profile.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The hydroxyl group can form hydrogen bonds with water, but the large non-polar diphenyl group hinders overall solubility. Solubility is expected to be very low in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Slightly Soluble to Soluble | These solvents can engage in dipole-dipole interactions. It is noted as slightly soluble in Acetonitrile.[5] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble | The two phenyl groups and the hydrocarbon backbone make the molecule predominantly non-polar, favoring solubility in non-polar solvents. |

| Chlorinated | Chloroform, Dichloromethane | Soluble | It is noted as slightly soluble in Chloroform.[5] Generally, compounds with significant non-polar character dissolve well in chlorinated solvents. |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound.

3.1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

-

Objective: To qualitatively assess the solubility of this compound in a range of solvents.

-

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, hexane, toluene)

-

Small test tubes

-

Vortex mixer

-

Pipettes

-

-

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. A clear, homogenous solution indicates solubility. The presence of undissolved solid or a cloudy suspension indicates partial solubility or insolubility.[6][7]

-

If the compound dissolves, add another 20-30 mg and repeat the process to gauge the approximate level of solubility.

-

Record observations for each solvent.

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and widely used method for obtaining precise solubility data.

-

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

-

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or flasks with secure caps

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

-

Add an excess amount of this compound to a flask containing a known volume of the solvent.

-

Place the flask in a thermostatically controlled shaker bath and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to settle.

-

Centrifuge the solution to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for solubility determination.

Logical Relationships in Solubility Prediction

The decision-making process for predicting the solubility of a compound like this compound can be visualized as follows.

Caption: Predicting solubility from structure.

Conclusion

References

- 1. This compound | C15H16O | CID 29908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CAS No. 20017-67-8 - iChemical [ichemical.com]

- 3. This compound | 20017-67-8 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 20017-67-8 [amp.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Unveiled Potential: A Technical Guide to the Biological Activities of 3,3-Diphenylpropanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3,3-diphenylpropanol scaffold has emerged as a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative data, experimental methodologies, and underlying signaling pathways associated with these promising compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The following tables summarize the key biological activities and the associated quantitative data from various studies.

Table 1: Antimicrobial and Anthelmintic Activity

| Compound Type | Biological Activity | Test Organism(s) | Quantitative Data | Reference |

| 3,3-Diphenylpropanamide derivatives | Antibacterial | Escherichia coli, Pseudomonas aeruginosa | Maximum activity at 50 μg/mL | [1] |

| 3,3-Diphenylpropanamide derivatives | Antifungal | Candida albicans, Aspergillus niger | Maximum activity at 50 μg/mL | [1] |

| 3,3-Diphenylpropanamide derivatives | Anthelmintic | Housefly worms, Earthworm species | Minimal paralyzing and death time at 50 and 100 mg/mL | [1] |

Table 2: Antioxidant and Antiproliferative Activity

| Compound Type | Biological Activity | Assay | Quantitative Data | Reference |

| Diphenylpropionamide derivatives | Antioxidant | ABTS radical scavenging | 71.4% - 78.19% scavenging activity | |

| Diphenylpropionamide derivatives | Antioxidant | ROS production in J774.A1 macrophages | Concentration-dependent reduction | |

| Diphenylpropionamide derivatives | Antioxidant | NO production in J774.A1 macrophages | Concentration-dependent reduction | |

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | Cytotoxic | MTT assay on MCF-7 cells | High cytotoxic activity (specific IC50 values not provided in abstract) |

Table 3: Cyclooxygenase (COX) Inhibitory Activity

| Compound Type | Biological Activity | Quantitative Data (IC50) | Selectivity Index (SI) | Reference |

| 1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives | Selective COX-2 Inhibitor | 0.07-0.22 μM | 170 - 703.7 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the evaluation of this compound derivatives.

Anthelmintic Activity Assay (Earthworm Model)

Objective: To evaluate the anthelmintic activity of test compounds by observing the time to paralysis and death of earthworms.

Materials:

-

Adult earthworms (Pheretima posthuma) of similar size and weight.

-

Test compounds (3,3-diphenylpropanamide derivatives).

-

Standard drug (e.g., Albendazole).

-

Vehicle (e.g., 1% v/v Tween 80 in normal saline).

-

Petri dishes.

-

Pipettes.

-

Stopwatch.

Procedure:

-

Wash earthworms with normal saline to remove any adhering fecal matter.

-

Place individual earthworms in separate Petri dishes containing 25 mL of the test solution at desired concentrations (e.g., 50 and 100 mg/mL in vehicle).

-

Prepare a control group with the vehicle only and a standard group with the reference drug.

-

Observe the earthworms and record the time taken for paralysis and death.

-

Paralysis is determined by the absence of movement, even when shaken vigorously or dipped in warm water (50°C).

-

Death is confirmed by the loss of motility and fading of the body color.

Antibacterial and Antifungal Activity (Cup Plate Method)

Objective: To assess the antimicrobial activity of test compounds by measuring the zone of inhibition against specific bacterial and fungal strains.

Materials:

-

Test compounds (3,3-diphenylpropanamide derivatives).

-

Standard antibacterial drug (e.g., Ciprofloxacin).

-

Standard antifungal drug (e.g., Griseofulvin).

-

Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa).

-

Fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Nutrient agar medium for bacteria.

-

Sabouraud dextrose agar medium for fungi.

-

Sterile Petri dishes.

-

Sterile cork borer (e.g., 6 mm diameter).

-

Micropipettes.

-

Incubator.

Procedure:

-

Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

-

Allow the agar to solidify.

-

Prepare a standardized inoculum of the test microorganism and spread it uniformly over the surface of the agar plates.

-

Using a sterile cork borer, create wells or cups in the agar.

-

Add a defined volume (e.g., 50 µL) of the test compound solution at a specific concentration (e.g., 50 µg/mL in a suitable solvent) into the wells.

-

Prepare control wells with the solvent and standard wells with the reference drugs.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

In Vitro Antioxidant Activity (ABTS Radical Scavenging Assay)

Objective: To determine the free radical scavenging capacity of the test compounds.

Materials:

-

Test compounds (Diphenylpropionamide derivatives).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

-

Potassium persulfate.

-

Phosphate buffered saline (PBS).

-

Spectrophotometer.

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a specific volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

Cytotoxic Activity (MTT Assay)

Objective: To evaluate the cytotoxic effect of test compounds on a cancer cell line.

Materials:

-

Test compounds (1,3-Diphenyl-3-(phenylthio)propan-1-ones).

-

MCF-7 human breast cancer cell line.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well microplates.

-

CO2 incubator.

-

Microplate reader.

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

Include a vehicle control and a positive control (e.g., a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the observed biological activities is paramount for rational drug design and development.

Anthelmintic Mechanism of Action

While the precise molecular targets for the anthelmintic activity of 3,3-diphenylpropanamide derivatives have not been fully elucidated, the observed paralysis suggests a potential interference with the neuromuscular system of the worms.[1] Common anthelmintic drugs target ion channels, neurotransmitter receptors (such as nicotinic acetylcholine receptors), or microtubules, leading to paralysis and death of the parasite.[3]

Caption: Putative anthelmintic mechanism of action.

COX-2 Inhibition and Anti-inflammatory/Anticancer Pathway

Several 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme that is often overexpressed in inflamed tissues and various cancers. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and cancer progression. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby exerting anti-inflammatory and potential anticancer effects.

Caption: COX-2 inhibitory pathway.

Induction of Apoptosis in Cancer Cells

The cytotoxic activity of 1,3-diphenyl-3-(phenylthio)propan-1-ones against MCF-7 breast cancer cells suggests the induction of apoptosis, a programmed cell death pathway. While the specific apoptotic pathway initiated by these compounds requires further investigation, apoptosis in MCF-7 cells can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.

Caption: Potential apoptosis induction pathways.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of this compound derivatives for their biological activity.

Caption: General experimental workflow.

Conclusion and Future Directions

The diverse biological activities of this compound derivatives highlight their significant therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research in this area. Future studies should focus on elucidating the precise molecular targets and mechanisms of action for the observed activities, expanding the structure-activity relationship studies to optimize potency and selectivity, and advancing the most promising candidates into preclinical and clinical development. The versatility of the this compound scaffold ensures that it will remain a fertile ground for the discovery of novel therapeutic agents for years to come.

References

The Synthesis of 3,3-Diphenylpropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diphenylpropanol is a valuable organic intermediate, notably utilized in the synthesis of various pharmaceuticals. This document provides an in-depth technical guide on the discovery and history of its synthesis. It details various synthetic methodologies, from traditional multi-step approaches to more modern, efficient protocols. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Additionally, reaction pathways and experimental workflows are visualized using DOT language diagrams to offer a clear and comprehensive understanding for researchers and professionals in drug development.

Introduction and Historical Context

The synthesis of this compound has evolved over time, driven by the need for more efficient, cost-effective, and environmentally friendly methods. While the precise initial discovery and first synthesis are not prominently documented in readily available literature, its preparative history is intrinsically linked to the development of fundamental organic reactions. Early methods likely relied on multi-step procedures, reflecting the synthetic capabilities of the time.

A traditional and well-established route to this compound begins with the Friedel-Crafts alkylation of benzene with cinnamic acid to produce 3,3-diphenylpropionic acid. This intermediate is then subjected to a two-step reduction process: esterification followed by chemical reduction of the ester. A significant advancement in the synthesis was the development of a more direct, two-step method that avoids the isolation of the ester intermediate, proceeding directly from the carboxylic acid to the alcohol. This improved method offers higher yields and simpler operational procedures. This compound serves as a key building block in the synthesis of more complex molecules, including cardiovascular drugs.[1]

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The primary approaches involve the synthesis and subsequent reduction of 3,3-diphenylpropionic acid.

Traditional Three-Step Synthesis

This classical approach involves three main stages:

-

Friedel-Crafts Alkylation: Cinnamic acid reacts with excess benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride, to form 3,3-diphenylpropionic acid.

-

Esterification: The resulting 3,3-diphenylpropionic acid is then converted to its ethyl ester, typically through Fischer esterification using ethanol and a strong acid catalyst like sulfuric acid.

-

Reduction: The ethyl 3,3-diphenylpropanoate is finally reduced to this compound. Historically, this was often achieved using sodium metal in ethanol (the Bouveault-Blanc reduction).

While reliable, this method involves multiple steps, potentially leading to lower overall yields and increased operational complexity.[2]

Improved Two-Step Synthesis

A more contemporary and efficient method bypasses the esterification step by directly reducing the carboxylic acid.

-

Friedel-Crafts Alkylation: Similar to the traditional method, cinnamic acid and benzene are reacted to form 3,3-diphenylpropionic acid. Modern variations may utilize ionic liquids as catalysts to offer a greener alternative to aluminum trichloride.[2]

-

Direct Reduction of Carboxylic Acid: The 3,3-diphenylpropionic acid is directly reduced to this compound using a reducing agent. A particularly effective system for this transformation is sodium borohydride in the presence of iodine.[2] This method is advantageous due to its simplicity, milder reaction conditions, and higher yields.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthesis methods discussed, allowing for easy comparison of their efficiencies.

| Synthesis Method | Key Steps | Starting Materials | Key Reagents | Reaction Time | Yield | Reference |

| Traditional Three-Step | 1. Alkylation2. Esterification3. Reduction of Ester | Cinnamic acid, Benzene | 1. AlCl₃2. Ethanol, H₂SO₄3. Sodium metal, Ethanol | Multiple steps | ~82.6% | [2] |

| Improved Two-Step | 1. Alkylation (Ionic Liquid)2. Direct Reduction of Carboxylic Acid | Cinnamic acid, Benzene | 1. [bmim]Cl/AlCl₃2. NaBH₄, I₂ | 2-4 hours per step | 94-96% | [2] |

Detailed Experimental Protocols

Protocol for Traditional Three-Step Synthesis

A detailed protocol for the synthesis of the precursor, 3,3-diphenylpropionic acid, can be found in various organic synthesis literature. A common procedure involves the reaction of cinnamic acid with benzene using aluminum trichloride as a catalyst.

-

Materials: 3,3-diphenylpropionic acid (0.067 moles), ethanol (0.4 moles), concentrated sulfuric acid (0.034 moles), 5% sodium carbonate solution.

-

Procedure:

-

Dissolve 3,3-diphenylpropionic acid in ethanol with stirring.

-

Slowly add concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 6-8 hours.

-

After reflux, distill off the excess ethanol.

-

Neutralize the residue to a pH of 7-7.5 with a 5% sodium carbonate solution.

-

Allow the mixture to separate into layers and collect the organic layer.

-

Wash the organic layer twice with water. The resulting product is ethyl 3,3-diphenylpropanoate.[2]

-

-

Materials: Ethyl 3,3-diphenylpropanoate (0.061 moles), absolute ethanol (100 mL), sodium metal (0.085 moles), dilute hydrochloric acid, diethyl ether.

-

Procedure:

-

Dissolve ethyl 3,3-diphenylpropanoate in absolute ethanol.

-

At room temperature, add sodium metal in batches, allowing the hydrogen gas to evolve completely after each addition.

-

Continue the reaction for 3 hours with stirring.

-

Slowly neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether (2 x 50 mL).

-

Wash the ether extract with a dilute sodium hydroxide solution and then with a saturated sodium chloride solution.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvents by distillation to obtain this compound.[2]

-

Protocol for Improved Two-Step Synthesis

-

Materials: Benzene (1.0 mole), [bmim]Cl/AlCl₃ ionic liquid (37.2 g), cinnamic acid (0.1 mole), methanol for recrystallization.

-

Procedure:

-

Mix benzene and the ionic liquid and heat to 70-80 °C.

-

Add cinnamic acid in four batches over 30 minutes.

-

Increase the temperature to reflux and maintain for 2 hours.

-

After the reaction is complete, add 100 mL of water and stir. Allow the layers to separate. The aqueous layer containing the ionic liquid can be recovered and recycled.

-

From the organic phase, distill off the unreacted benzene under reduced pressure.

-

The resulting solid crude product is recrystallized from methanol to yield pure 3,3-diphenylpropionic acid.[2]

-

-

Materials: 3,3-diphenylpropionic acid (0.082 moles), anhydrous glycol dimethyl ether (60 mL), sodium borohydride (0.098 moles), iodine (0.049 moles) in anhydrous glycol dimethyl ether (40 mL), dilute hydrochloric acid, diethyl ether.

-

Procedure:

-

Dissolve 3,3-diphenylpropionic acid in anhydrous glycol dimethyl ether.

-

At room temperature, add sodium borohydride in three batches over 40 minutes, stirring until hydrogen evolution ceases.

-

Slowly add the solution of iodine in anhydrous glycol dimethyl ether.

-

Continue the reaction for an additional 2.5 hours.

-

Slowly neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether (2 x 100 mL).

-

Wash the combined ether extracts with a dilute sodium hydroxide solution and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents by distillation under reduced pressure to obtain this compound.[2]

-

Visualizations

Reaction Pathways

Caption: Traditional three-step synthesis of this compound.

Caption: Improved two-step synthesis of this compound.

Experimental Workflow

Caption: Workflow for the improved two-step synthesis.

References

An In-depth Technical Guide to the Stereochemistry of 3,3-Diphenylpropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemical properties of 3,3-Diphenylpropanol (CAS: 20017-67-8). Contrary to what its structural complexity might suggest, this compound is an achiral molecule. This document will elucidate the structural features that lead to its achirality, discuss the absence of optical activity, and explore the significant implications for synthesis, purification, and pharmacological evaluation. The core finding is that stereochemical considerations, such as enantiomeric separation and stereospecific synthesis, are not applicable to this compound, simplifying its handling and development.

Molecular Structure and Chirality Analysis

This compound is a primary alcohol with the chemical formula C₁₅H₁₆O.[1][2] Its structure consists of a three-carbon propane backbone with two phenyl groups attached to the third carbon (C3) and a hydroxyl group at the first carbon (C1).

A molecule is considered chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituent groups. An analysis of the carbon backbone of this compound reveals the absence of any such stereocenter:

-

Carbon-1 (C1): Bonded to a hydroxyl group (-OH), two hydrogen atoms (-H), and the rest of the carbon chain (-CH₂-CH(Ph)₂). The presence of two identical hydrogen atoms disqualifies C1 as a stereocenter.

-

Carbon-2 (C2): Bonded to two hydrogen atoms (-H) and two different carbon-based groups (-CH₂OH and -CH(Ph)₂). The two identical hydrogen atoms mean C2 is not a stereocenter.

-

Carbon-3 (C3): Bonded to a hydrogen atom (-H), the -CH₂CH₂OH group, and two phenyl groups (-C₆H₅). As two of the four substituents—the phenyl groups—are identical, C3 is not a stereocenter.

Since no carbon atom within the structure is bonded to four unique groups, this compound lacks a stereocenter.[1]

Symmetry Elements

The primary reason for the achirality of this compound is the presence of a plane of symmetry. A plane of symmetry is an imaginary plane that bisects a molecule into two halves that are mirror images of each other. In this compound, this plane passes through the C1, C2, C3 carbons, the C3-hydrogen, and the C1-hydroxyl group, effectively bisecting the two phenyl rings. The presence of this internal plane of symmetry renders the molecule superimposable on its mirror image, confirming its achiral nature.

Optical Activity

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[3][4] The direction and magnitude of this rotation are distinct for each enantiomer. Since this compound is achiral, it is optically inactive.[1] A solution of pure this compound will not rotate plane-polarized light, and its specific rotation is zero.[3][4]

This has been confirmed by public chemical databases which explicitly classify this compound as an achiral compound with no optical activity.[1]

Implications for Synthesis and Drug Development

The achiral nature of this compound has significant practical consequences for researchers and drug development professionals.

-

No Stereoisomers: The molecule exists as a single, achiral entity. There are no enantiomers or diastereomers. This eliminates the need to investigate the potentially different pharmacological or toxicological profiles of various stereoisomers, a critical step for chiral drugs.[5]

-

Simplified Synthesis: Asymmetric synthesis or chiral resolution is unnecessary. Standard synthetic methods can be employed without concern for the stereochemical outcome, simplifying process development and reducing manufacturing costs.

-

Simplified Analysis: There is no need for chiral separation techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][7][8] Standard analytical methods such as NMR, IR, and Mass Spectrometry are sufficient for identity and purity confirmation.[9]

Data Summary

As this compound is achiral, there is only one form of the molecule. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | 3,3-diphenylpropan-1-ol | [2] |

| Molecular Formula | C₁₅H₁₆O | [1][2][10] |

| Molecular Weight | 212.29 g/mol | [1][2] |

| CAS Number | 20017-67-8 | [2][11] |

| Stereochemistry | Achiral | [1] |

| Defined Stereocenters | 0 | [1] |

| Optical Activity | None | [1] |

| Melting Point | 87-89 °C | |

| Boiling Point | 185 °C at 10 mmHg | [11] |

| Density | 1.067 g/mL at 25 °C | [11] |

Experimental Protocols

While experiments to separate stereoisomers are not relevant, the following protocols outline standard procedures for confirming the identity of this compound and verifying its lack of optical activity.

Protocol: Confirmation of Identity by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Place the sample in a standard 5 mm NMR tube and insert it into the NMR spectrometer.

-

Data Acquisition: Acquire the proton (¹H) NMR spectrum. Typical spectral data for this compound are available in public databases for comparison.[9]

-

Analysis: The resulting spectrum should show characteristic peaks corresponding to the aromatic protons of the two phenyl groups, the methylene protons of the propane chain, the methine proton at C3, and the hydroxyl proton. The integration of these peaks should correspond to the number of protons in each environment.

Protocol: Verification of Achirality via Polarimetry

-

Objective: To confirm the expected optical inactivity of this compound.

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., c = 1.0 g/100 mL) in a suitable solvent (e.g., ethanol).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to establish a zero point.

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Measure the angle of rotation (α).

-

Expected Result: The observed angle of rotation (α) should be 0°. This result confirms that the substance is optically inactive and therefore achiral.[4]

Visualizations

Molecular Structure and Symmetry

The following diagram illustrates the chemical structure of this compound and the key to its achirality: the presence of two identical phenyl groups on Carbon-3.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C15H16O | CID 29908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 5. ole.uff.br [ole.uff.br]

- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 7. gcms.cz [gcms.cz]

- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 9. This compound(20017-67-8) 1H NMR spectrum [chemicalbook.com]

- 10. 3,3-Diphenyl-1-propanol [webbook.nist.gov]

- 11. This compound | 20017-67-8 [chemicalbook.com]

Navigating the Thermal Landscape of 3,3-Diphenylpropan-1-ol: A Technical Guide to Its Thermochemical Properties

For Immediate Release

The Significance of Thermochemical Data in Research and Development

Thermochemical data, including the standard enthalpy of formation, standard molar entropy, and heat capacity, are fundamental to understanding the energetic landscape of a molecule. In drug development, this information is critical for:

-

Predicting Reaction Energetics: Essential for designing and optimizing synthetic routes.

-

Assessing Compound Stability: Crucial for determining shelf-life and storage conditions.

-

Understanding Polymorphism: Different crystalline forms of a drug can have varying stabilities and bioavailabilities, which is reflected in their thermochemical properties.

-

Modeling Drug-Receptor Interactions: The thermodynamics of binding are key to understanding the efficacy of a drug candidate.

-

Process Safety and Scale-up: Knowledge of heat release or absorption is vital for safe and efficient large-scale production.

Data Presentation: A Framework for 3,3-Diphenylpropan-1-ol

While experimentally determined values for 3,3-diphenylpropan-1-ol are not currently available, the following table provides a standardized format for the presentation of such data once it has been acquired. This structure allows for clear and concise comparison of key thermochemical parameters.

| Thermochemical Property | Symbol (Phase) | Value (Unit) | Method of Determination |

| Standard Molar Enthalpy of Formation (298.15 K) | ΔfH°(cr) | Data Not Available | Combustion Calorimetry |

| Standard Molar Entropy (298.15 K) | S°(cr) | Data Not Available | Adiabatic Calorimetry |

| Molar Heat Capacity (298.15 K) | Cp,m(cr) | Data Not Available | DSC or Adiabatic Calorimetry |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | Data Not Available | From ΔfH°(cr) and ΔsubH° |

| Standard Molar Enthalpy of Sublimation (298.15 K) | ΔsubH° | Data Not Available | TGA or Knudsen Effusion |

cr = crystalline solid; g = gas

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of an organic solid like 3,3-diphenylpropan-1-ol involves a suite of calorimetric and thermal analysis techniques. The primary experimental methodologies are detailed below.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.[1][2][3][4]

Experimental Procedure:

-

Sample Preparation: A precisely weighed pellet of high-purity 3,3-diphenylpropan-1-ol is placed in a crucible within a high-pressure vessel, the "bomb." A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Bomb Sealing and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically around 3 MPa). A small, known amount of water is often added to the bomb to ensure a defined final state for the combustion products.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated container (a Dewar). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is recorded as a function of time until it reaches a maximum and then begins to cool.

-

Calculation of Enthalpy of Combustion: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections, known as Washburn corrections, are applied to account for the formation of nitric acid from residual nitrogen and the change in energy with pressure.[5]

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Heat Capacity (Cp) and Standard Molar Entropy (S°)

The heat capacity of 3,3-diphenylpropan-1-ol can be measured as a function of temperature using Differential Scanning Calorimetry (DSC) or adiabatic calorimetry.[6][7][8][9][10] The standard molar entropy is then determined from these heat capacity measurements.

Differential Scanning Calorimetry (DSC) for Heat Capacity:

Experimental Procedure:

-